N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide
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Overview
Description
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a naphthalene ring substituted with methoxy and sulfonamide groups, along with two benzyl groups attached to the nitrogen atom.
Mechanism of Action
Target of Action
Sulfonamides, such as “N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide”, typically target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and bacterial DNA synthesis .
Mode of Action
Sulfonamides are known to inhibit their target enzymes by mimicking their natural substrates, thereby preventing the enzymes from performing their normal functions .
Biochemical Pathways
By inhibiting key enzymes, sulfonamides can disrupt important biochemical pathways. For instance, inhibition of dihydropteroate synthetase can interfere with the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of key enzymes and disruption of biochemical pathways can lead to the death of bacteria, making sulfonamides effective antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide typically involves the sulfonation of 6-methoxynaphthalene followed by the introduction of the dibenzylamine group. The reaction conditions often require the use of strong acids or bases to facilitate the sulfonation and subsequent amination steps.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry: The compound finds applications in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial processes.
Comparison with Similar Compounds
- N,N-dibenzyl-2-naphthalenesulfonamide
- N,N-dibenzyl-6-hydroxynaphthalene-2-sulfonamide
- N,N-dibenzyl-6-chloronaphthalene-2-sulfonamide
Uniqueness: N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and facilitate specific interactions with biological targets.
Properties
IUPAC Name |
N,N-dibenzyl-6-methoxynaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-29-24-14-12-23-17-25(15-13-22(23)16-24)30(27,28)26(18-20-8-4-2-5-9-20)19-21-10-6-3-7-11-21/h2-17H,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABQDDXAPZAJGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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